1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea is a complex organic compound that features a cyclohexyl group, a dimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a dimethoxyphenyl derivative.
Cyclohexyl and ethylurea incorporation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea involves its interaction with specific molecular targets. The oxadiazole ring and dimethoxyphenyl group are key functional groups that enable binding to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea include:
1-Cyclohexyl-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)urea: This compound has a similar structure but with a hydroxyethyl group instead of an ethylurea group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28N4O4 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-cyclohexyl-1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylurea |
InChI |
InChI=1S/C20H28N4O4/c1-4-21-20(25)24(15-8-6-5-7-9-15)13-18-22-19(23-28-18)14-10-11-16(26-2)17(12-14)27-3/h10-12,15H,4-9,13H2,1-3H3,(H,21,25) |
InChI Key |
BGQZWBNCNDYMGH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.